molecular formula C10H9N3O2 B168498 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 13788-99-3

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No. B168498
CAS RN: 13788-99-3
M. Wt: 203.2 g/mol
InChI Key: BKPVGIAXVCFLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods. The purpose of

Scientific Research Applications

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, it has been used for the synthesis of new materials with unique properties. It has also been used as a plant growth regulator in agriculture.

Mechanism Of Action

The mechanism of action of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is not fully understood. However, studies have shown that it exhibits its biological activities by interacting with specific targets in cells. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to exhibit antioxidant activity and to scavenge free radicals. In vivo studies have shown that it exhibits anti-inflammatory activity and reduces oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, and large quantities can be produced. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole. One of the areas of interest is the development of new derivatives with improved biological activities. Another area of interest is the study of its potential applications in nanotechnology. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole can be achieved using various methods. One of the most commonly used methods is the reaction of 4-nitrophenylhydrazine with 4-methyl-2-pentanone in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.

properties

CAS RN

13788-99-3

Product Name

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

IUPAC Name

5-methyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3

InChI Key

BKPVGIAXVCFLSN-UHFFFAOYSA-N

SMILES

CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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